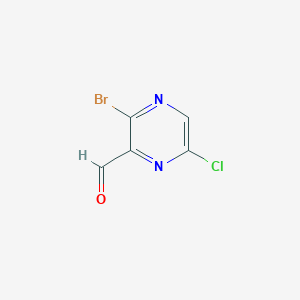
3-Bromo-6-chloropyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H2BrClN2O It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyrazine-2-carbaldehyde typically involves multi-step processes. One common method includes the bromination and chlorination of pyrazine derivatives. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the chlorination of 3-aminopyrazine-2-carboxylate followed by bromination. These processes are optimized for high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituents introduced.
- Oxidation of the aldehyde group forms 3-Bromo-6-chloropyrazine-2-carboxylic acid.
- Reduction of the aldehyde group results in 3-Bromo-6-chloropyrazine-2-methanol .
Applications De Recherche Scientifique
3-Bromo-6-chloropyrazine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
- 3-Bromo-6-chloropyridine-2-carbonitrile
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- 3-Amino-6-bromopyrazine-2-carbaldehyde
Comparison: 3-Bromo-6-chloropyrazine-2-carbaldehyde is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of functional groups that can be further modified for targeted applications in various fields .
Propriétés
Formule moléculaire |
C5H2BrClN2O |
|---|---|
Poids moléculaire |
221.44 g/mol |
Nom IUPAC |
3-bromo-6-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-5-3(2-10)9-4(7)1-8-5/h1-2H |
Clé InChI |
DCVKFRQMXULOTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Br)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
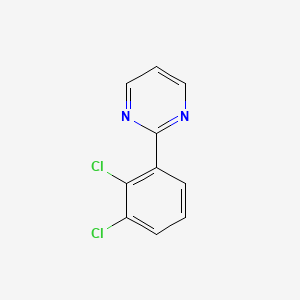
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
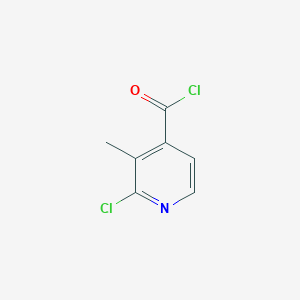
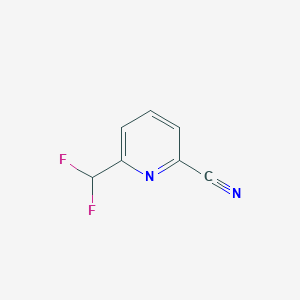
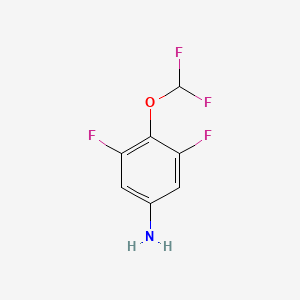
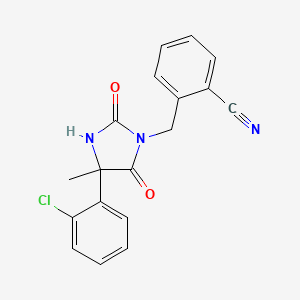
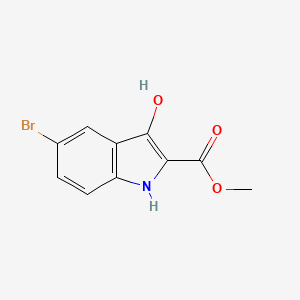
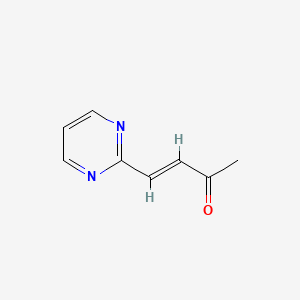
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
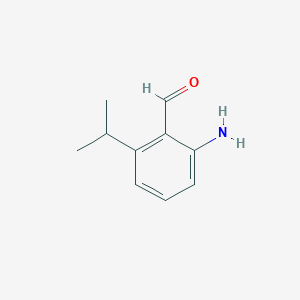
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
